molecular formula C22H18FN3O2 B2538765 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902963-16-0

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2538765
CAS No.: 902963-16-0
M. Wt: 375.403
InChI Key: YDPRQHHMTDRQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrido[2,3-d]pyrimidine-dione class of heterocyclic compounds, which have been extensively investigated as potent inhibitors of key signaling pathways involved in cancer cell proliferation . Specifically, derivatives sharing this core scaffold have demonstrated promising cytotoxic activity by functioning as blockers of the RAF-MEK-ERK signaling pathway . Research into analogous structures has shown that such compounds can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and suppress cell migration . Furthermore, pyrido[2,3-d]pyrimidine derivatives are also recognized as a privileged structure in the design of epidermal growth factor receptor (EGFR) inhibitors, including those targeting mutant forms of the receptor that are resistant to earlier therapies . This makes them valuable tools for probing the mechanisms of oncogenesis and for developing potential new therapeutic agents. This product is provided exclusively for Research Use Only and is not intended for any human or veterinary therapeutic or diagnostic applications.

Properties

CAS No.

902963-16-0

Molecular Formula

C22H18FN3O2

Molecular Weight

375.403

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3

InChI Key

YDPRQHHMTDRQAW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is synthesized via multi-component reactions (MCRs) or cyclization strategies using readily available precursors:

  • Multi-component reactions involve aromatic aldehydes (e.g., 4-fluorobenzaldehyde) and thiobarbituric acid under microwave irradiation or solvent-free conditions, achieving high yields (>80%) .

  • Vilsmeier-Haack reagent facilitates cyclization of 6-aminouracil derivatives to form the pyrido[2,3-d]pyrimidine core. For example, treatment with phosphoryl chloride (POCl₃) and DMF generates an intermediate that reacts with cyanoacetamide to yield the fused heterocycle .

Table 1: Key Synthetic Methods

MethodReagents/ConditionsYieldKey Step
Multi-component reactionAromatic aldehyde, thiobarbituric acid>80%Cyclocondensation
Vilsmeier cyclizationPOCl₃, DMF, cyanoacetamide, EtOH78%Pyridine ring formation
AlkylationNaH, alkyl halides, DMF40–60%N-Benzylation

Substitution and Functionalization Reactions

The compound undergoes regioselective substitutions at the N1 and N3 positions, enhancing its biological activity:

  • N-Alkylation : Treatment with sodium hydride (NaH) and alkyl halides (e.g., benzyl bromide) in DMF introduces substituents at the N1 position. For example, benzylation at N1 improves antiproliferative activity against cancer cell lines .

  • Organopalladium cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction at strategic positions. This method is critical for generating analogues with varied electronic profiles .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProduct ModificationBiological Impact
N-AlkylationNaH, R-X (alkyl halide), DMFN1-Benzyl derivativesEnhanced enzyme inhibition
Suzuki couplingPd(PPh₃)₄, aryl boronic acidAryl groups at C7Improved binding to FDTS*
Nucleophilic substitutionK₂CO₃, thiolsThioether formationIncreased solubility

Oxidation and Reduction Reactions

  • Oxidation : Thioether groups in derivatives are oxidized to sulfones using hydrogen peroxide (H₂O₂) or mCPBA, enhancing metabolic stability.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization. For example, reduction of a nitro intermediate yields an amine derivative for SAR studies .

Mechanistic Insights and Biological Relevance

The compound’s reactivity is leveraged to optimize interactions with biological targets:

  • FDTS inhibition : Derivatives with electron-withdrawing groups (e.g., -CF₃) at the N3 position exhibit potent inhibition of flavin-dependent thymidylate synthase (FDTS), a target for antibacterial agents .

  • COX-2 binding : Molecular docking reveals hydrogen bonding between the pyrimidine-dione core and COX-2’s active site. Substituents at the benzyl groups modulate selectivity and potency .

Analytical Characterization

Reaction products are validated using:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in alkylation and cyclization steps .

  • Mass spectrometry : HRMS data verify molecular formulas (e.g., C₁₉H₁₈FN₃O₂ for the parent compound).

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused ring structure that contributes to its biological activity. The presence of fluorine and methyl groups enhances its pharmacological properties, making it a subject of interest for drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in cancer treatment. For instance, compounds similar to 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell proliferation.

  • Case Study : A study demonstrated that certain derivatives exhibited IC50 values as low as 420 nM against eEF-2K in breast cancer cells, indicating significant potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrido derivatives have been evaluated for their effectiveness against various pathogens, including resistant strains of bacteria.

  • Data Table: Antimicrobial Activity of Pyrido Derivatives
CompoundPathogenMIC (µg/mL)Toxicity (Vero cells)
Compound AMycobacterium tuberculosis0.12>100
Compound BE. coli0.5>100
This compoundTBDTBD

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound and its analogues is crucial for optimizing its efficacy and reducing toxicity. Modifications at specific positions on the pyrido ring can lead to significant changes in biological activity.

  • Research Findings : Modifications at the benzyl groups have been shown to influence the binding affinity to target proteins significantly .

Conclusion and Future Directions

The applications of this compound in medicinal chemistry are promising. Ongoing research into its anticancer and antimicrobial properties could lead to the development of novel therapeutic agents. Future studies should focus on detailed SAR analyses and in vivo evaluations to fully understand the potential of this compound in clinical settings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of pyrido[2,3-d]pyrimidine derivatives are critical for their bioactivity. Frontier molecular orbital (FMO) analysis reveals that substituents significantly influence HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies:

  • Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione): HOMO localized on the pyrido ring, LUMO energy comparable to flumioxazin (a herbicidal control), suggesting strong electron-accepting capacity .
  • (Hydroxybenzoyl)pyrido[2,3-d]pyrimidines (6a–d) : HOMO-LUMO gaps range from 3.91–4.10 eV, with electron-withdrawing groups (e.g., fluoro in 6b ) narrowing the gap and enhancing charge transfer .

The target compound’s 4-fluorobenzyl group likely lowers LUMO energy, facilitating interactions with enzyme active sites, while the 4-methylbenzyl group may stabilize HOMO through electron-donating effects.

Binding Interactions and Molecular Docking

Comparative molecular docking studies highlight substituent-dependent binding modes:

  • Compound 2o binds to Nicotiana tabacum PPO via π–π interactions with FAD600 (distances: 5.9–6.0 Å) and hydrogen bonds with Arg98/Thr176 (2.3–4.3 Å) .
  • Lead Compound B (unsubstituted pyrido[2,3-d]pyrimidine): Exhibits weaker interactions due to the absence of fluorine-mediated hydrogen bonds .

The fluorine atom in the target compound may mimic the binding behavior of 2o , enhancing affinity for PPO or similar targets.

Herbicidal Activity
  • Compound 2o : 90% inhibition of Amaranthus retroflexus at 100 μg/mL, comparable to flumioxazin .
  • Hydroxybenzoyl Derivatives (6a–d) : Moderate herbicidal activity (40–60% inhibition), attributed to broader HOMO-LUMO gaps .
    The target compound’s fluorobenzyl group may improve activity by mimicking trifluorophenyl groups in 2o , while methylbenzyl could enhance membrane permeability.
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines: MIC values of 6–25 μg/mL against P. aeruginosa and S. aureus .
  • Imidazo[1,2-a]pyridine hybrids : Moderate activity due to hybridized π-systems .
    Though direct data for the target compound is lacking, its fluorine and methyl groups may synergize to disrupt bacterial membranes or enzyme function.

Comparative Data Table

Compound Name Substituents HOMO-LUMO Gap (eV) Key Biological Activity Binding Interactions
Target Compound 4-Fluorobenzyl, 4-Methylbenzyl Inferred: ~3.9–4.1 Potential herbicidal/antimicrobial π–π, H-bonds (fluoro/methyl)
3-Methyl-1-(2,3,4-trifluorophenyl) (2o ) 2,3,4-Trifluorophenyl, Methyl 3.95 90% herbicidal inhibition π–π (FAD600), H-bonds (Arg98/Thr176)
6b (Hydroxybenzoyl derivative) 5-Fluoro-2-hydroxybenzoyl 3.91 55% herbicidal inhibition Charge transfer via narrow gap
1,3,5-Trimethylpyrido[2,3-d]pyrimidine Methyl groups N/A Structural analog Enhanced lipophilicity

Biological Activity

The compound 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is part of a class of pyridopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is often influenced by their structural modifications. The presence of various substituents on the pyrimidine ring can significantly affect their potency against specific biological targets. For instance, the introduction of halogens or alkyl groups has been shown to enhance inhibitory activity against certain enzymes.

Key Findings from SAR Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) : Pyridopyrimidine compounds have been identified as potent inhibitors of DHFR, an enzyme crucial for DNA synthesis. The inhibition mechanism involves blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis. Compounds similar to this compound have demonstrated high affinity for this target .
  • Kinase Inhibition : Several studies have highlighted the ability of pyrido[2,3-d]pyrimidines to inhibit various kinases involved in cancer progression. For example, compounds in this class have shown promising results against eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in protein synthesis and cell proliferation .

Biological Activity Data

The following table summarizes the inhibition percentages observed for various analogs of pyrido[2,3-d]pyrimidine derivatives against key biological targets:

CompoundTarget EnzymeInhibition %Reference
6eEF-2K420 nM
9eEF-2K930 nM
13eDHFR44.8
9aThyX59.4

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
  • Anti-cancer Properties : The ability to inhibit kinases like eEF-2K indicates potential use in cancer therapy. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer cell lines by interfering with protein synthesis pathways .

Case Studies

Several case studies provide insights into the therapeutic potential and efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Inhibition of Cancer Cell Proliferation : A study investigating the effects of compound 6 on MDA-MB-231 breast cancer cells showed a significant reduction in eEF-2K activity, leading to decreased proliferation rates. This highlights the compound's potential as an anti-cancer agent .
  • Antimicrobial Efficacy : Research on the antibacterial properties of related compounds demonstrated effective inhibition against multi-drug resistant strains. The structure's ability to penetrate bacterial membranes was noted as a key factor in its efficacy .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound’s synthesis typically involves alkylation of a pyrido[2,3-d]pyrimidine-dione core with substituted benzyl halides. For example, benzyl chlorides (e.g., 4-fluorobenzyl chloride and 4-methylbenzyl chloride) can be reacted with the core structure in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions by predicting intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers ensure purity and characterize this compound effectively?

  • Methodological Answer : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water mixture) is recommended. Characterization requires multi-technique validation:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity assessment .
  • NMR/HRMS : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (ESI+ mode) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Matrix interference (e.g., plasma proteins) can be mitigated using protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges). LC-MS/MS with a deuterated internal standard improves sensitivity and specificity. Calibration curves (1–1000 ng/mL) in spiked plasma validate quantification accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying favorable alkylation sites and energy barriers .
  • Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinities. Use the compound’s 3D structure (generated via Gaussian optimization) and receptor PDB files (e.g., RCSB PDB) to predict interaction hotspots .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent cytotoxicity (DMSO ≤0.1%).
  • Validate results via orthogonal assays (e.g., Western blot alongside ELISA). Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers and confirms reproducibility .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with modified benzyl groups (e.g., electron-withdrawing substituents on the fluorobenzyl ring) and test against target enzymes. For example:

  • Replace 4-fluorobenzyl with 2,4-difluorobenzyl to assess halogen positioning effects.
  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and correlate with IC₅₀ values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.